
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity. The process may also involve the use of green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: Formation of 4-amino-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Similar structure but with the hydroxyl group at a different position.
Uniqueness
4-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
820974-75-2 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
4-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H9NO/c11-6-7-4-5-9-8(7)2-1-3-10(9)12/h1-3,7,12H,4-5H2 |
InChI-Schlüssel |
LYYJWSZEDINELS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1C#N)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


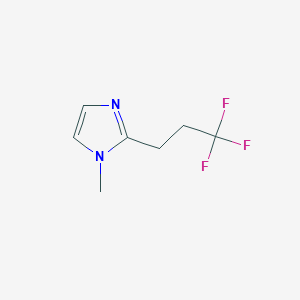
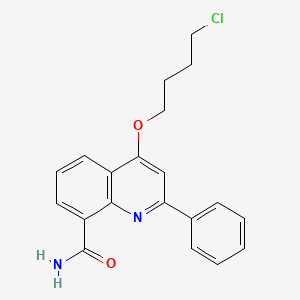

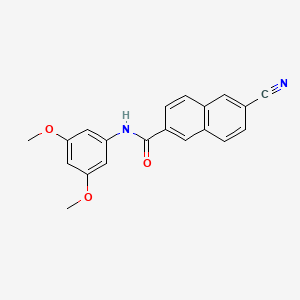



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
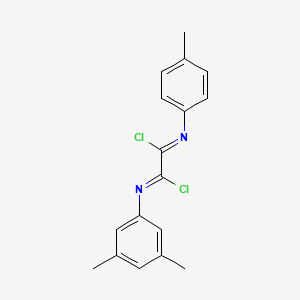
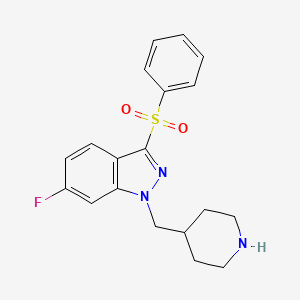
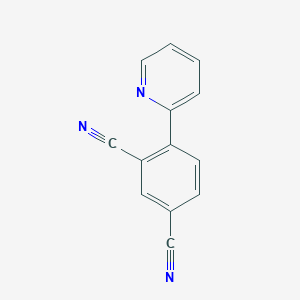
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
